molecular formula C20H40O2 B1595537 Dodecyl octanoate CAS No. 20292-09-5

Dodecyl octanoate

Cat. No.: B1595537
CAS No.: 20292-09-5
M. Wt: 312.5 g/mol
InChI Key: OYQTUTLMOLEYNR-UHFFFAOYSA-N
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Description

Dodecyl octanoate, also known as Octanoic acid, dodecyl ester, is a chemical compound with the molecular formula C20H40O2 . It has a molecular weight of 312.5304 .


Synthesis Analysis

Esters, such as this compound, can be synthesized through the reaction between alcohols and carboxylic acids . This process, known as esterification, involves heating the carboxylic acid and alcohol in the presence of an acid catalyst . The esterification reaction is both slow and reversible . A specific synthesis method for this compound was not found in the search results.


Molecular Structure Analysis

The molecular structure of this compound consists of a long hydrocarbon chain attached to an ester functional group . The IUPAC Standard InChI for this compound is InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-19H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.5304 . Other specific physical and chemical properties such as boiling point, melting point, solubility, and others were not found in the search results.

Scientific Research Applications

Gel Formation in Food Science

  • Dodecyl octanoate influences the thermal stability and gel formability in food products. For example, it has been shown to affect the gel strength of bovine myosin. Increasing the aliphatic chain length in compounds like this compound decreases thermal stability, but enhances gel strength in certain conditions (Egelandsdal, Fretheim, & Harbitz, 1985).

Surfactant and Colloid Science

  • In colloid and surfactant science, this compound plays a role in the formation of liquid crystalline phases and affects the interaction of ions with carboxylate head groups. This is critical for understanding the behavior of surfactants in various industrial and scientific applications (Dengler, Tiddy, Zahnweh, & Kunz, 2014).

Polymer and Material Science

  • In the field of polymer and material science, interactions between polymers like polyethylene oxide and sodium alkylcarboxylates (including dodecyl) are studied. These interactions are important for the development of new materials with specific properties (Blokhus & Klokk, 2000).

Molecular Self-Assembly

  • This compound has been used in the modular synthesis of large, rigid molecular structures. These structures have applications in nanotechnology and materials science, showing potential for the formation of ordered 2D lattices (May, Jester, & Höger, 2014).

Environmental Science and Toxicology

  • In environmental science, the interactions between surfactants like sodium dodecyl sulfate and this compound with other chemicals are studied. These studies are essential for understanding the behavior of chemicals in the environment, including their potential toxicity and impact on ecosystems (Rodriguez et al., 1998).

Chemical Bonding and Interaction Studies

  • Research on the bonds between fatty acids like octanoic acid and polyoxyethylene alkyl ethers provides insights into the formation of complexes and the influence of acids on the conformation of ethers. This is relevant in the study of chemical reactions and compound formation (Lincoln, Friberg, & Gravsholt, 1974).

Nanotechnology and Surface Science

  • The compound is used in studies exploring the interactions of surfactants with ions and the formation of micelles, which have implications in areas such as drug delivery, nanotechnology, and the development of cleaning agents (Pereira, Valente, & Burrows, 2014).

Safety and Hazards

The safety data sheet for Dodecyl octanoate indicates that it is not classified as hazardous . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . These include removing the person to fresh air, washing the skin with plenty of water, rinsing the eyes with water, and seeking medical attention if necessary .

Mechanism of Action

Dodecyl octanoate, also known as octanoic acid, dodecyl ester, is a carboxylic ester . Its molecular formula is C20H40O2, and it has a molecular weight of 312.5304 . The mechanism of action of this compound involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Biochemical Pathways

This metabolism primarily occurs in astrocytes . .

Result of Action

It is known that medium-chain fatty acids like octanoic acid can promote gaba synthesis in neurons via elevated glutamine supply

Biochemical Analysis

Biochemical Properties

Dodecyl octanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between this compound and lipases results in the breakdown of the ester into dodecanol and octanoic acid. This reaction is crucial for the metabolism of lipids and the production of energy in cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, this compound has been shown to modulate lipogenesis, the process by which cells synthesize fatty acids . This compound can affect the expression of genes involved in lipid metabolism, leading to changes in the production and storage of lipids within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It binds to lipases, facilitating the hydrolysis of the ester bond. Additionally, this compound can influence the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism . By modulating the activity of PPARγ, this compound can alter the expression of lipogenic genes and affect lipid synthesis in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but its degradation products may have different biochemical properties and effects on cells . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects on lipid metabolism and energy production. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT-I), which plays a crucial role in the transport of fatty acids into mitochondria for β-oxidation . This process is essential for the production of energy from lipids and the regulation of lipid levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in different cellular compartments . The compound’s distribution within cells can influence its biochemical properties and effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is crucial for its role in lipid metabolism and energy production.

Properties

IUPAC Name

dodecyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQTUTLMOLEYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066592
Record name Octanoic acid, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20292-09-5
Record name Dodecyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20292-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, dodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DODECYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U627TBL66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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